molecular formula C37H52N2O4 B051400 3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine CAS No. 118517-20-7

3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine

Cat. No.: B051400
CAS No.: 118517-20-7
M. Wt: 588.8 g/mol
InChI Key: YPVNQSYTFZVXIY-BENLHTCUSA-N
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Description

3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine is a complex organic compound that belongs to the class of cholestane derivatives. This compound is characterized by the presence of an aziridine ring fused to a cholestane backbone, with an acetoxy group at the 3beta position and a phthalimido group attached to the aziridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Acetylation: The cholestane backbone is acetylated at the 3beta position using acetic anhydride and a catalyst such as pyridine.

    Aziridine Formation: The aziridine ring is introduced through a cyclization reaction involving a suitable nitrogen source, such as an amine, under basic conditions.

    Phthalimido Group Introduction: The phthalimido group is attached to the aziridine ring using phthalic anhydride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the aziridine ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine involves its interaction with specific molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[(1S,2R,5S,7R,9S,11S,12S,15R,16R)-8-(1,3-dioxoisoindol-2-yl)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-azapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52N2O4/c1-22(2)10-9-11-23(3)29-14-15-30-28-20-32-37(39(32)38-33(41)26-12-7-8-13-27(26)34(38)42)21-25(43-24(4)40)16-19-36(37,6)31(28)17-18-35(29,30)5/h7-8,12-13,22-23,25,28-32H,9-11,14-21H2,1-6H3/t23-,25+,28+,29-,30+,31+,32+,35-,36-,37+,39?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVNQSYTFZVXIY-BENLHTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)C)N4N6C(=O)C7=CC=CC=C7C6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)C)C)N4N6C(=O)C7=CC=CC=C7C6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922698
Record name 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-9a,11b-dimethyl-9-(6-methylheptan-2-yl)hexadecahydro-2H-cyclopenta[1,2]phenanthro[8a,9-b]aziren-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118517-20-7
Record name 3-Acetoxycholestanol(5,6-b)(N-phthalimido)aziridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118517207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-9a,11b-dimethyl-9-(6-methylheptan-2-yl)hexadecahydro-2H-cyclopenta[1,2]phenanthro[8a,9-b]aziren-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((3.BETA.,5R,6.BETA.)-3-(ACETYLOXY)CHOLESTANO(5,6-B)AZIRIN-1'(6H)-YL)-1H-ISOINDOLE-1,3(2H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LMG3ZH49K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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